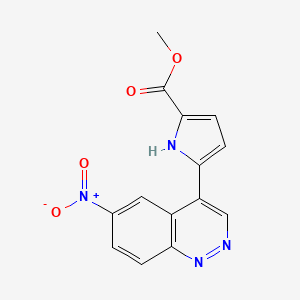
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate
Vue d'ensemble
Description
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, also known as NCI-006, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of pyrrole carboxylates and has been shown to exhibit interesting biological activities that make it a promising candidate for further investigation.
Applications De Recherche Scientifique
Synthesis and Reactivity
- A novel synthesis method for methyl 5-aminopyrrole-3-carboxylates was developed, which involves a "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" process. This synthesis route is significant for producing pyrrole-containing products with applications in various chemical reactions and transformations (Galenko et al., 2019).
Structural Analysis
- Structural analysis of related compounds, such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, has provided insights into the hydrogen-bonded chains and rings, contributing to a better understanding of the molecular structure and potential applications of similar compounds (Portilla et al., 2007).
Antimicrobial Applications
- Novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives show significant antibacterial and antifungal activity, highlighting their potential in antimicrobial applications (Hublikar et al., 2019).
Catalysis and Chemical Transformations
- A microwave-assisted method for synthesizing polysubstituted 4H-pyran derivatives from compounds, including methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate, was developed. This efficient procedure has potential applications in catalysis and the synthesis of compounds with anticancer activity (Hadiyal et al., 2020).
Molecular Interaction Studies
- Studies on molecules such as methyl 4-aminopyrrole-2-carboxylates, synthesized from related compounds, have contributed to understanding molecular interactions. This knowledge is crucial in the development of new pharmaceuticals and chemical agents (Galenko et al., 2015).
Anti-inflammatory and Analgesic Potential
- Research on 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, which are structurally related, has shown these compounds to be potent anti-inflammatory and analgesic agents, indicating similar potential for methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate derivatives (Muchowski et al., 1985).
Propriétés
IUPAC Name |
methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O4/c1-22-14(19)13-5-4-11(16-13)10-7-15-17-12-3-2-8(18(20)21)6-9(10)12/h2-7,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBNNYPEYCUHLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1)C2=CN=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(6-nitrocinnolin-4-yl)-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



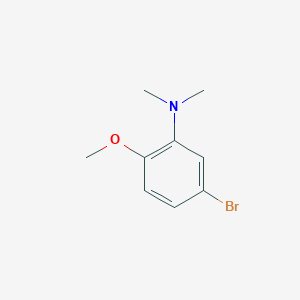
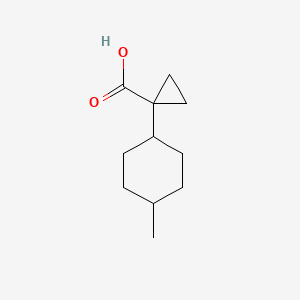
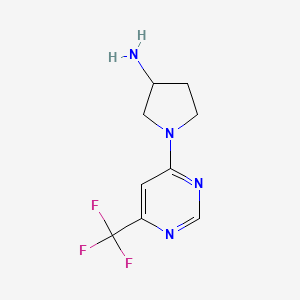
![[5-(1-Adamantyl)-2-methylphenyl]amine hydrochloride](/img/structure/B1446580.png)
![tert-butyl 1,1-dioxo-hexahydro-2H-1lambda6-[1,2,5]thiadiazolo[2,3-a]piperazine-5-carboxylate](/img/structure/B1446582.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1446584.png)
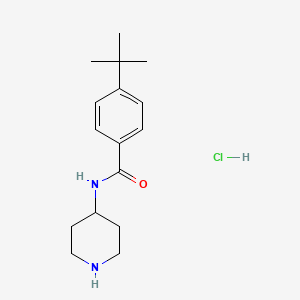
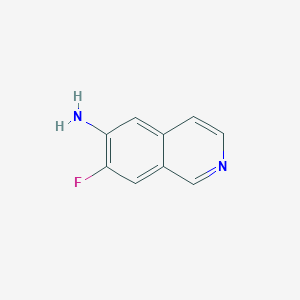
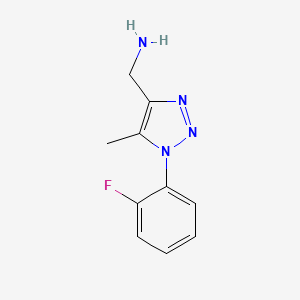
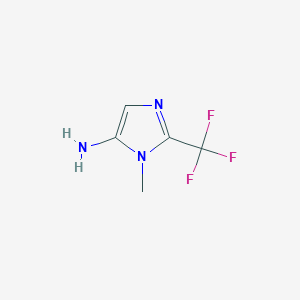
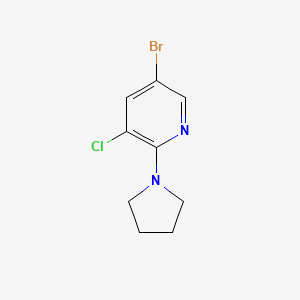
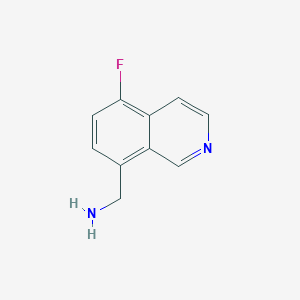
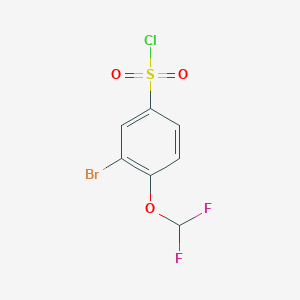
![6-Bromoimidazo[1,2-a]pyridin-2-ol](/img/structure/B1446592.png)